molecular formula C6H5ClF3N3O2 B1421033 2-chloro-N-[5-(2,2,2-trifluoroethyl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 1240526-19-5

2-chloro-N-[5-(2,2,2-trifluoroethyl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B1421033
CAS No.: 1240526-19-5
M. Wt: 243.57 g/mol
InChI Key: RSQOVNGMOGJHNI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[5-(2,2,2-trifluoroethyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves a multi-step process:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-chloro-N-[5-(2,2,2-trifluoroethyl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The trifluoroethyl group and oxadiazole ring are believed to play crucial roles in its biological activity by interacting with enzymes and receptors . These interactions can lead to the inhibition of microbial growth or modulation of biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[5-(2,2,2-trifluoroethyl)-1,3,4-oxadiazol-2-yl]acetamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.

Biological Activity

2-chloro-N-[5-(2,2,2-trifluoroethyl)-1,3,4-oxadiazol-2-yl]acetamide (CAS No. 170655-44-4) is a compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound based on various studies and research findings.

  • Molecular Formula : C₄H₅ClF₃NO
  • Molecular Weight : 175.54 g/mol
  • Structural Characteristics : The presence of the oxadiazole ring and the trifluoroethyl group is significant for its biological activity.

Biological Activity Overview

Research indicates that compounds containing oxadiazole moieties exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific compound of interest, this compound, has been studied for its potential as an antimicrobial agent.

Antimicrobial Activity

A comparative study on oxadiazole derivatives demonstrated that compounds with similar structures showed significant antimicrobial activity against various bacterial strains. For instance:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1MRSA32 µg/mL
2E. coli16 µg/mL
3P. aeruginosa64 µg/mL

The above table illustrates the effectiveness of related oxadiazole compounds in inhibiting bacterial growth. While specific data for this compound is limited, its structural similarities suggest potential efficacy against similar strains.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines (e.g., L929 and A549) have revealed that certain derivatives of oxadiazoles can exhibit both cytotoxic and cytoprotective effects depending on their concentration:

Dose (µM)Cell Line L929 Viability (%)Cell Line A549 Viability (%)
2007788
10092102
507485

These results indicate a complex interaction where lower concentrations may enhance cell viability while higher concentrations could be detrimental.

The antimicrobial mechanism is believed to involve the inhibition of key metabolic pathways in bacteria. The -N=CO functional group in oxadiazoles may interfere with gene transcription related to biofilm formation and other virulence factors in pathogenic bacteria .

Case Studies

  • Study on Antimicrobial Efficacy :
    A study evaluated the antimicrobial efficacy of various oxadiazole derivatives against resistant strains like MRSA. The findings suggested that modifications in the chemical structure significantly influenced their antibacterial potency .
  • Cytotoxicity Evaluation :
    Another investigation focused on the cytotoxic effects of oxadiazole derivatives on cancer cell lines. The results indicated a concentration-dependent response where certain compounds could stimulate cell growth while others induced apoptosis .

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing 2-chloro-N-[5-(2,2,2-trifluoroethyl)-1,3,4-oxadiazol-2-yl]acetamide?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a chloroacetyl chloride derivative is reacted with a 1,3,4-oxadiazole-2-amine precursor in acetone or ethanol under reflux with a base (e.g., K₂CO₃) for 8–12 hours. Purification involves solvent evaporation, water washing, and recrystallization from ethanol or DMF-ethanol mixtures .
  • Key Data : Reaction yields range from 72% to 96%, depending on substituents and reaction optimization .

Q. How is structural characterization performed for this compound?

  • Methodology : Characterization includes:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm acetamide and oxadiazole moieties (e.g., δ 2.1–2.5 ppm for trifluoroethyl groups) .
  • Mass spectrometry : ESI-MS or EI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 325–428) .
  • Elemental analysis : To validate C, H, N, and Cl content .
    • Data Table :
TechniqueKey Peaks/ValuesReference
¹H NMRδ 7.2–8.1 (aromatic protons)
ESI-MSm/z 423 ([M+H]⁺)
Melting Point184–185°C (varies by substituent)

Q. What in vitro assays are used to evaluate its biological activity?

  • Methodology : Common assays include:

  • Enzyme inhibition : LOX (lipoxygenase), BChE (butyrylcholinesterase), and α-glucosidase inhibition assays, measured via spectrophotometric methods .
  • Antibacterial screening : Disk diffusion or MIC (minimum inhibitory concentration) against Staphylococcus aureus .
    • Key Findings : Substituted derivatives show IC₅₀ values of 12–45 µM for LOX inhibition, indicating anti-inflammatory potential .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthesis yield?

  • Methodology :

  • Catalyst screening : Use of KI or triethylamine to accelerate nucleophilic substitution .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Temperature control : Reflux at 80–90°C balances reaction rate and byproduct formation .
    • Case Study : Substituting acetone with toluene increased yield from 72% to 96% for a trifluoroethyl analog .

Q. How do researchers resolve contradictions in bioactivity data across studies?

  • Methodology :

  • Dose-response validation : Repetition of assays with standardized protocols (e.g., fixed enzyme concentrations).
  • Structural analogs comparison : Evaluate substituent effects (e.g., nitro vs. methyl groups on phenyl rings) to identify activity trends .
    • Example : A derivative with a 4-nitrophenyl group showed 10-fold higher BChE inhibition than its methyl counterpart, highlighting electronic effects .

Q. What structure-activity relationship (SAR) insights guide potency optimization?

  • Key Modifications :

  • Oxadiazole ring : Trifluoroethyl groups enhance metabolic stability and lipophilicity, improving membrane permeability .
  • Acetamide linker : Chlorine substitution at the α-position increases electrophilicity, enhancing covalent interactions with enzyme active sites .
    • Data Table :
SubstituentIC₅₀ (LOX Inhibition, µM)Reference
4-Nitrophenyl12.3 ± 0.8
2-Trifluoroethyl18.9 ± 1.2
4-Fluorophenyl45.1 ± 2.5

Properties

IUPAC Name

2-chloro-N-[5-(2,2,2-trifluoroethyl)-1,3,4-oxadiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClF3N3O2/c7-2-3(14)11-5-13-12-4(15-5)1-6(8,9)10/h1-2H2,(H,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSQOVNGMOGJHNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NN=C(O1)NC(=O)CCl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-chloro-N-[5-(2,2,2-trifluoroethyl)-1,3,4-oxadiazol-2-yl]acetamide
2-chloro-N-[5-(2,2,2-trifluoroethyl)-1,3,4-oxadiazol-2-yl]acetamide
2-chloro-N-[5-(2,2,2-trifluoroethyl)-1,3,4-oxadiazol-2-yl]acetamide
2-chloro-N-[5-(2,2,2-trifluoroethyl)-1,3,4-oxadiazol-2-yl]acetamide
2-chloro-N-[5-(2,2,2-trifluoroethyl)-1,3,4-oxadiazol-2-yl]acetamide
2-chloro-N-[5-(2,2,2-trifluoroethyl)-1,3,4-oxadiazol-2-yl]acetamide

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